[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Description
The compound [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative featuring an isobutylthio substituent at the 2-position and an acetic acid moiety at the 5-position. This structure places it within a broader class of 4-oxo-4,5-dihydro-1,3-thiazole carboxylic acids, which are of interest due to their diverse pharmacological and chemical properties. The compound is commercially available (CAS: sc-321083) for research purposes .
Properties
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)-4-oxo-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-5(2)4-14-9-10-8(13)6(15-9)3-7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGXVBLOSQRYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=O)C(S1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazole Core
Alkyl/Arylthio Substituents
- [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic Acid Substituent: Benzylthio (aromatic) vs. isobutylthio (aliphatic). However, steric hindrance from the benzyl moiety may reduce binding efficiency in biological targets .
- [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic Acid (CAS: 1142201-33-9)
Electron-Withdrawing and Heterocyclic Substituents
- [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Substituent: 4-Chlorophenyl (electron-withdrawing). This compound demonstrated anti-Toxoplasma gondii activity, suggesting that electron-withdrawing groups may enhance bioactivity in certain contexts .
- 2-[(2Z)-4-Oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic Acid Substituent: Triazolylimino (heterocyclic).
Functional Group Modifications
Amino vs. Thioether Substituents
- {2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic Acid (CAS: 303120-90-3) Substituent: 4-Methylphenylamino (electron-donating). However, reduced lipophilicity compared to thioethers may limit membrane penetration .
- 3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid Substituent: Diethylamino and benzoic acid. Impact: The diethylamino group enhances basicity and lipophilicity, while the benzoic acid moiety introduces a second ionizable group, improving aqueous solubility. This dual functionality contrasts with the single carboxylic acid in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative with notable biological activities. This compound has been studied for its potential applications in various fields, including antimicrobial, antifungal, and anticancer activities. The following sections provide a detailed examination of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
- Molecular Formula : C₉H₁₃NO₃S₂
- Molecular Weight : 247.33 g/mol
- CAS Number : 1142201-38-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies indicate that derivatives of thiazole can exhibit submicromolar IC50 values against ALR2, suggesting strong inhibitory activity .
- Antimicrobial Activity : Research has demonstrated that thiazole derivatives possess significant antimicrobial and antifungal properties. The presence of the isobutylthio group enhances these activities by improving the compound's interaction with microbial cell membranes.
- Cytotoxicity : Investigations into its cytotoxic effects have revealed that while some derivatives exhibit low antiproliferative activity against cancer cell lines like HepG2, modifications to the structure could enhance efficacy .
Comparative Analysis
The biological activity of this compound can be compared to other thiazole derivatives:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| 2,4-Disubstituted Thiazoles | Antimicrobial, Anticancer | Similar structural features |
| Indole Derivatives | Anticancer | Different structure but shares biological properties |
| (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids | Aldose reductase inhibition | Potent inhibitors with similar mechanisms |
Study on Aldose Reductase Inhibition
A study evaluated the aldose reductase inhibitory action of various thiazole derivatives, including this compound. It was found that modifications to the thiazole ring significantly affected inhibition potency and selectivity .
Antimicrobial Efficacy
In another research study focusing on the antimicrobial properties of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated promising antimicrobial efficacy, particularly against Gram-positive bacteria.
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using HepG2 cell lines. Although initial results showed low antiproliferative activity, further structural modifications were suggested to enhance its therapeutic potential against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
